molecular formula C17H22N4O2 B2360103 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 2197580-48-4

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No. B2360103
M. Wt: 314.389
InChI Key: FBYKZTMYRHEJJR-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to exhibit potent activity against various kinases, including the Bruton’s tyrosine kinase (BTK).

Scientific Research Applications

Synthesis and Characterization

  • A study by Govindhan et al. (2017) detailed the synthesis of a compound closely related to the one , using a click chemistry approach. The compound was characterized using IR, NMR, MS, and single crystal XRD analysis. Hirshfeld surfaces computational method was used to analyze the intercontacts in the crystal structure (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
  • Another study focused on the electrochemical synthesis of new substituted phenylpiperazine derivatives in aqueous solutions, showing a green and efficient method for producing related compounds (Nematollahi & Amani, 2011).

Biological Activities and Applications

  • The antimicrobial activities of some new 1,2,4-triazole derivatives were investigated, revealing that certain derivatives exhibit good to moderate activities against various microorganisms. This indicates potential applications in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Synthesis and fungicidal activity of certain triazole derivatives were explored, demonstrating that some compounds possess moderate to excellent fungicidal properties against specific fungi, suggesting their use in agriculture for protecting crops (Mao, Song, & Shi, 2013).
  • The wound-healing potential of certain ethanone derivatives was evaluated in vivo, showing significant healing effects in treated groups. This highlights the potential for these compounds in medical applications related to wound care (Vinaya, Naika, Kumar, Prasad, Chandrappa, Ranganatha, & Krishna, 2009).

Molecular Docking and Structural Analysis

  • Molecular docking studies were conducted to understand the interaction of synthesized molecules with carrier proteins, providing insights into their pharmacokinetics and potential biological applications (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYKZTMYRHEJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

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